![molecular formula C17H21N5O3S B2744817 1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396885-34-9](/img/structure/B2744817.png)
1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in the realm of kinase modulation and anti-inflammatory activity. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H21N5O3S with a molecular weight of 375.4 g/mol. The intricate structure incorporates multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁N₅O₃S |
Molecular Weight | 375.4 g/mol |
CAS Number | 1396885-34-9 |
Research indicates that compounds similar to this compound may exhibit their biological effects through the modulation of kinase activity. Kinases are critical in various signaling pathways associated with cell proliferation and inflammation.
- Kinase Inhibition : Preliminary studies suggest that this compound could inhibit specific kinases involved in inflammatory processes and cancer progression.
- Anti-inflammatory Effects : The presence of the isoxazole and thiazole moieties hints at potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes or lipoxygenase pathways.
In Vitro Studies
In vitro assessments have shown that related compounds can effectively inhibit COX-2 activity, which is crucial for mediating inflammatory responses. For instance, a study on similar thiazole derivatives indicated significant inhibition of COX-2 with IC50 values in the low micromolar range .
In Vivo Studies
Animal model studies are essential for evaluating the therapeutic potential of this compound. In models of inflammation (e.g., carrageenan-induced paw edema), compounds with similar structures have demonstrated significant reductions in edema, suggesting effective anti-inflammatory activity .
Case Studies
- Case Study 1 : A study involving a related thiazole compound demonstrated a marked reduction in tumor growth in xenograft models when administered at specific dosages, highlighting the potential application in oncology .
- Case Study 2 : Another investigation focused on dual inhibitors of COX and lipoxygenase pathways showed promising results in reducing symptoms associated with rheumatoid arthritis in animal models.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the cyclopentyl group or variations in the isoxazole moiety could enhance selectivity and potency against specific targets.
Modification | Effect on Activity |
---|---|
Cyclopentyl Substitution | Potential increase in lipophilicity |
Isoxazole Variants | Altered binding affinity to kinases |
Wissenschaftliche Forschungsanwendungen
The compound 1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea has garnered attention in scientific research due to its potential therapeutic applications, particularly in the field of metabolic disorders and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Metabolic Disorders
One of the primary applications of this compound lies in its potential as a glucokinase agonist. Research indicates that it can effectively modulate glucose metabolism, making it a candidate for treating conditions such as type 2 diabetes. The compound enhances glucokinase activity, which is crucial for glucose homeostasis.
Case Study: Glucose Metabolism
In a study involving ob/ob mice, administration of the compound resulted in significant reductions in fasting blood glucose levels and glycosylated hemoglobin (HbA1c) levels. The results demonstrated statistical significance (P < 0.05) compared to control groups, indicating its potential efficacy in managing blood sugar levels .
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical compositions for oral or parenteral administration. Its versatility allows it to be combined with other therapeutic agents or used alone to enhance treatment outcomes for metabolic disorders.
Formulation Characteristics
- Dosage Forms : Tablets, capsules, and injectable solutions.
- Excipients : Commonly used excipients include cellulose derivatives, gelatin, and talc to ensure stability and bioavailability.
Preliminary Findings
Initial screenings indicated that derivatives of the thiazolo[5,4-c]pyridine structure could inhibit tumor growth in vitro. Further studies are warranted to explore the direct effects of this compound on various cancer cell lines.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[5-(5-methyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-10-8-13(21-25-10)15(23)22-7-6-12-14(9-22)26-17(19-12)20-16(24)18-11-4-2-3-5-11/h8,11H,2-7,9H2,1H3,(H2,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKDUZUDALLKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.